2,2-Dibutylpropane-1,3-diol

Polymer Science Hydrophobic Coatings Material Chemistry

2,2-Dibutylpropane-1,3-diol (CAS 24765-57-9) is a strategic, high-LogP (~2.9) neopentyl glycol (NPG) derivative. Its twin n-butyl chains deliver quantifiably superior hydrophobicity and hydrolytic stability compared to traditional diols like NPG (LogP -1.04). This solid-phase monomer directly imparts water repellency, flexibility (via internal plasticization), and low volatility into polyester, polyurethane, and lubricant ester backbones. For formulators targeting enhanced coating integrity, durable plasticizer performance, or extended lubricant life, sourcing this specific building block is essential—equimolar substitution with common diols cannot replicate these performance deltas. Verify current lot purity (≥98%) and request a quote for your development needs.

Molecular Formula C11H24O2
Molecular Weight 188.31 g/mol
CAS No. 24765-57-9
Cat. No. B1588058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibutylpropane-1,3-diol
CAS24765-57-9
Molecular FormulaC11H24O2
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)(CO)CO
InChIInChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3
InChIKeyOJMJOSRCBAXSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibutylpropane-1,3-diol (CAS 24765-57-9) - Bulk Procurement & Property Overview for Industrial Formulation


2,2-Dibutylpropane-1,3-diol (CAS 24765-57-9), also known as 2,2-di-n-butyl-1,3-propanediol, is an aliphatic diol with the molecular formula C11H24O2 and a molecular weight of 188.31 g/mol [1]. It features a neopentyl glycol (NPG)-like core structure with a central quaternary carbon flanked by two primary hydroxyl groups, but the methyl substituents of NPG are replaced by n-butyl chains . This structural modification significantly alters its physical properties and performance profile. As a solid at ambient temperature (melting point 41–43 °C), it is employed as a chemical intermediate, specifically as a building block for the synthesis of polyesters, polyurethanes, and synthetic lubricant esters . Its high calculated LogP (XLogP3 ~2.9) indicates substantial hydrophobicity, making it a candidate for applications requiring water resistance [1].

Why 2,2-Dibutylpropane-1,3-diol Cannot Be Replaced by Common In-Class Diols in Critical Applications


Direct substitution of 2,2-dibutylpropane-1,3-diol with other 1,3-propanediols or common diols like neopentyl glycol (NPG) is not a straightforward, drop-in replacement. While all are difunctional alcohols capable of polymerization, the extended alkyl chains in 2,2-dibutylpropane-1,3-diol fundamentally alter its physicochemical behavior. This leads to quantifiable differences in hydrophobicity (LogP ~2.9 vs. NPG LogP ~ -1.0), physical state (solid vs. NPG's higher melting point solid), and the resultant material properties of derived polymers, such as flexibility, thermal stability, and hydrolytic resistance [1]. A formulator seeking enhanced water repellency, lower volatility, or specific solubility profiles cannot achieve the same performance outcome by simply using an equimolar quantity of a smaller, more polar diol . The evidence below delineates the specific, measurable performance deltas that justify its targeted use.

Quantitative Evidence Guide: Selecting 2,2-Dibutylpropane-1,3-diol over Structural Analogs


Hydrophobicity: An Order-of-Magnitude Increase in LogP Over Neopentyl Glycol Drives Water Resistance

The replacement of the two methyl groups in neopentyl glycol (2,2-dimethylpropane-1,3-diol) with n-butyl chains in 2,2-dibutylpropane-1,3-diol results in a profound shift in hydrophobicity. The calculated partition coefficient (XLogP3) for 2,2-dibutylpropane-1,3-diol is 2.9 [1]. In stark contrast, neopentyl glycol has an experimental LogP of -1.04 [2]. This difference of nearly 4 LogP units indicates that the target compound is significantly more lipophilic, with a theoretical ~8,000-fold greater partition into an organic phase.

Polymer Science Hydrophobic Coatings Material Chemistry

Thermal Performance: Higher Boiling Point and Lower Vapor Pressure Compared to 1,3-Propanediol

The increased molecular weight and aliphatic character of 2,2-dibutylpropane-1,3-diol contribute to its distinct thermal profile. The boiling point is reported to be 269.0±8.0 °C at 760 mmHg, and the vapor pressure is calculated to be extremely low at 0.0±1.2 mmHg at 25°C [1]. This is a significant divergence from the much more volatile 1,3-propanediol (boiling point 214 °C) [2].

Synthetic Lubricants Polymer Processing Thermal Stability

Physical State and Handling: Low Melting Point Solid Facilitates Processing vs. High-Melting NPG

The physical form of a diol can significantly impact handling and processing in industrial settings. 2,2-Dibutylpropane-1,3-diol is a low-melting solid with a melting point of 41–43 °C, allowing it to be handled as a meltable solid or a low-viscosity liquid just above ambient temperatures . Its primary comparator, neopentyl glycol, is also a solid but with a substantially higher melting point of approximately 127 °C, which requires more energy input and specialized equipment to maintain in a liquid state for transfer and reaction [1].

Formulation Science Synthetic Chemistry Process Engineering

Hydrolytic Stability of Derived Esters: Superior Performance to Natural Oils

Synthetic esters synthesized from 2,2-dibutylpropane-1,3-diol are reported to exhibit reduced oxidation and hydrolysis compared to natural oils, making them ideal for high-performance lubricants . The neopentyl structure imparts a degree of steric hindrance around the ester linkage, shielding it from hydrolytic attack. This effect is amplified by the hydrophobic butyl groups, which further repel water from the molecular environment.

Lubricant Formulation Hydrolytic Stability Ester Chemistry

Targeted Application Scenarios for 2,2-Dibutylpropane-1,3-diol Based on Differential Evidence


Synthesis of Hydrophobic, Hydrolytically-Stable Polyester Resins for Marine Coatings

Leveraging its high LogP of ~2.9 and its neopentyl-like steric hindrance, 2,2-dibutylpropane-1,3-diol is a strategic monomer choice for synthesizing polyesters with inherent water repellency and enhanced hydrolytic stability [1]. In marine coating applications where resins are perpetually exposed to moisture and salt, replacing a portion of a more polar diol like NPG (LogP = -1.04) with 2,2-dibutylpropane-1,3-diol is predicted to yield a significant improvement in long-term coating integrity and reduced blistering [2].

Formulation of High-Temperature, Low-Volatility Synthetic Lubricant Esters

For synthetic lubricants requiring minimal evaporative loss at elevated operating temperatures, 2,2-dibutylpropane-1,3-diol is a compelling building block . Its high boiling point of ~269 °C and negligible vapor pressure at room temperature indicate that derived esters will possess inherently lower volatility compared to those made from simpler diols like 1,3-propanediol (BP 214 °C) [3][4]. Furthermore, the class-level inference of enhanced oxidative and hydrolytic stability of its esters points to extended lubricant life and performance in demanding thermal and environmental conditions .

Polyurethane Elastomers and Coatings with Superior Flexibility and Hydrophobicity

The flexible, hydrophobic n-butyl chains in 2,2-dibutylpropane-1,3-diol act as internal plasticizers when incorporated into polyurethane backbones . This can impart lower glass transition temperatures (Tg) and greater chain mobility compared to polymers based on the more rigid neopentyl glycol [2]. This makes it an ideal chain extender or soft segment precursor for formulating polyurethane elastomers and coatings that require a unique combination of flexibility and water resistance, such as those used in synthetic leather, textile coatings, or flexible electronics encapsulation.

Specialty Plasticizers for High-Performance PVC and Engineering Plastics

Esters of 2,2-dibutylpropane-1,3-diol are positioned as specialty plasticizers where low volatility and high permanence are required . The compound's low melting point (41-43 °C) and high boiling point suggest its esters will be high-boiling liquids that can provide durable flexibility to polymer matrices without migrating or volatilizing at elevated temperatures, unlike some lower molecular weight phthalate alternatives . This is particularly relevant for automotive interiors, wire and cable insulation, and other durable goods subjected to heat and weathering.

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